(2S)-3-[5-(benzyloxy)-1H-indol-3-yl]-2-[(tert-butoxycarbonyl)amino]propanoic acid
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Overview
Description
(2S)-3-[5-(benzyloxy)-1H-indol-3-yl]-2-[(tert-butoxycarbonyl)amino]propanoic acid is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a benzyloxy group and a tert-butoxycarbonyl (Boc) protected amino group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[5-(benzyloxy)-1H-indol-3-yl]-2-[(tert-butoxycarbonyl)amino]propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis or other established methods.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acid is then coupled with the indole derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of automated peptide synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-[5-(benzyloxy)-1H-indol-3-yl]-2-[(tert-butoxycarbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The benzyloxy group can be reduced to a hydroxyl group using hydrogenation or other reducing agents.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Oxidation: Formation of indole N-oxide derivatives.
Reduction: Formation of 5-hydroxyindole derivatives.
Deprotection: Formation of the free amino acid derivative.
Scientific Research Applications
(2S)-3-[5-(benzyloxy)-1H-indol-3-yl]-2-[(tert-butoxycarbonyl)amino]propanoic acid has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting serotonin receptors.
Biological Studies: Used in the study of indole-based compounds’ biological activities, including anti-inflammatory and anticancer properties.
Organic Synthesis: Acts as a building block for the synthesis of complex organic molecules and natural products.
Industrial Applications: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2S)-3-[5-(benzyloxy)-1H-indol-3-yl]-2-[(tert-butoxycarbonyl)amino]propanoic acid is primarily related to its interaction with biological targets such as enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to serotonin receptors and other tryptophan-binding proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-[5-(methoxy)-1H-indol-3-yl]-2-[(tert-butoxycarbonyl)amino]propanoic acid
- (2S)-3-[5-(ethoxy)-1H-indol-3-yl]-2-[(tert-butoxycarbonyl)amino]propanoic acid
Uniqueness
The presence of the benzyloxy group in (2S)-3-[5-(benzyloxy)-1H-indol-3-yl]-2-[(tert-butoxycarbonyl)amino]propanoic acid imparts unique steric and electronic properties that can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for the development of selective drugs and research tools.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-23(2,3)30-22(28)25-20(21(26)27)11-16-13-24-19-10-9-17(12-18(16)19)29-14-15-7-5-4-6-8-15/h4-10,12-13,20,24H,11,14H2,1-3H3,(H,25,28)(H,26,27)/t20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOOZLUZMYIOFF-FQEVSTJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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